molecular formula C7H7Cl2NO B1646362 4-Chloro-2-(chloromethyl)-5-methoxypyridine CAS No. 28104-31-6

4-Chloro-2-(chloromethyl)-5-methoxypyridine

Cat. No.: B1646362
CAS No.: 28104-31-6
M. Wt: 192.04 g/mol
InChI Key: CQDQTCHFBXWKCI-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-5-methoxypyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features a chlorine atom at the 4-position, a chloromethyl group at the 2-position, and a methoxy group at the 5-position on the pyridine ring. These substituents confer unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-5-methoxypyridine typically involves the chlorination of 2-(chloromethyl)-5-methoxypyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2-(chloromethyl)-5-methoxypyridine in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue refluxing the mixture for several hours until the reaction is complete.
  • Purify the product by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may employ alternative chlorinating agents or catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-5-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group at the 2-position is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: The methoxy group at the 5-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom at the 4-position can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction: Hydrogenated derivatives of the original compound.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-5-methoxypyridine finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxypyridine: Lacks the chloromethyl group at the 2-position, resulting in different reactivity and applications.

    4-Chloro-2-methyl-5-methoxypyridine: Contains a methyl group instead of a chloromethyl group, leading to variations in chemical behavior.

    2,4-Dichloro-5-methoxypyridine: Features an additional chlorine atom at the 2-position, altering its chemical properties.

Uniqueness

4-Chloro-2-(chloromethyl)-5-methoxypyridine is unique due to the presence of both a chloromethyl group and a methoxy group on the pyridine ring. This combination of substituents imparts distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-4-10-5(3-8)2-6(7)9/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDQTCHFBXWKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(N=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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